4-(5-Nonyl)pyridine

Hydrometallurgy Nickel Extraction Synergistic Solvent Extraction

Generic alkylpyridines with undefined branching or substitution patterns introduce unacceptable variability in metal extraction selectivity and phase behavior. 4-(5-Nonyl)pyridine (CAS 2961-47-9) is a structurally precise, high-purity liquid anion exchanger that delivers reproducible hydrometallurgical performance across every batch. • >3× improvement in Ni/Ca separation factor when used as a synergist with carboxylic acids, enabling efficient calcium rejection from nickel laterite leach solutions. • Selective Cr(VI) recovery from complex aqueous matrices containing chloride, nitrate, and sulfate at moderate concentrations, with clear discrimination against Cr(III). • Consistent protonation equilibrium (pKBH+ ≈ 5.97) ensures predictable extraction behavior in moderately acidic conditions where competing amines fail. Supplied at >98.0% (GC/T) purity under inert gas; available for immediate dispatch.

Molecular Formula C14H23N
Molecular Weight 205.34 g/mol
CAS No. 2961-47-9
Cat. No. B1580862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Nonyl)pyridine
CAS2961-47-9
Molecular FormulaC14H23N
Molecular Weight205.34 g/mol
Structural Identifiers
SMILESCCCCC(CCCC)C1=CC=NC=C1
InChIInChI=1S/C14H23N/c1-3-5-7-13(8-6-4-2)14-9-11-15-12-10-14/h9-13H,3-8H2,1-2H3
InChIKeyATCGHKBXRIOBDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(5-Nonyl)pyridine Technical Baseline


4-(5-Nonyl)pyridine (CAS 2961-47-9), also known as 5-(4-pyridyl)nonane, is a high-molecular-weight alkylpyridine with the molecular formula C₁₄H₂₃N and a molecular weight of 205.34 g/mol . Its structure, featuring a nonyl chain branched at the 5-position attached to the 4-position of the pyridine ring, confers distinct lipophilicity and steric properties that define its primary role as a liquid anion exchanger and synergist in hydrometallurgical solvent extraction processes [1]. Commercially available at purities typically exceeding 98.0% (GC/T) , this compound is a key specialty reagent where the precise alkyl substitution pattern is critical for achieving specific metal ion selectivity and extraction efficiency, distinguishing it from both simpler pyridines and other alkyl-substituted analogs.

Liquid anion exchanger & synergist for hydrometallurgical solvent extraction
Branched 5-nonyl substitution on 4-position of pyridine ring
Typical purity >98% (GC/T); used in Ni/Co, Cr, Tc extraction research

4-(5-Nonyl)pyridine: Substitution Risks


Substituting 4-(5-nonyl)pyridine with a generic 'alkylpyridine' or other common liquid anion exchangers is inadvisable due to the dramatic and quantifiable impact of its specific molecular architecture on process performance. The position and branching of the nonyl chain directly influence the steric environment around the coordinating nitrogen atom, which in turn modulates metal complex solvation, organic phase solubility, and resistance to third-phase formation [1]. Furthermore, as a weak base (pKBH+ ≈ 5.97), its protonation equilibrium is finely tuned, enabling selective extraction of anionic metal complexes from moderately acidic solutions where stronger or weaker bases would fail [2]. This is exemplified in its use as a synergist, where 4-(5-nonyl)pyridine was shown to more than triple the pH50 separation between nickel and calcium compared to the carboxylic acid alone, a result directly attributable to its specific structure and basicity that cannot be replicated by other amines [3].

Steric mismatch Generic alkylpyridines lack the specific branched 5-nonyl pattern, altering solvation and third-phase formation behavior.
Basicity shift The protonation equilibrium (pKBH+ ≈ 5.97) is finely tuned; substitutes with different ring substitution may shift extraction windows.
Synergy loss Reported >3-fold Ni/Ca separation improvement with carboxylic acid mixtures may not transfer to other amines.

4-(5-Nonyl)pyridine Performance Comparisons


Ni/Ca Separation Synergy

In the extraction of nickel and calcium from sulfate media, the addition of 4-(5-nonyl)pyridine as a synergist to a Versatic 10 acid system resulted in a dramatic increase in separation efficiency. The pH50 separation between calcium and nickel (ΔpH50) increased more than threefold, from 1.04 pH units for the Versatic 10 acid alone to 3.48 pH units for the 1:1 molar mixture with 4-(5-nonyl)pyridine [1]. This is in contrast to other alkylpyridines which may offer different degrees of synergy due to variations in their steric and electronic properties [2].

Ni/Ca Separation Synergy
Head-to-head
ΔpH50 from 1.04 → 3.48 pH units
(>3‑fold increase)
Reported synergistic enhancement with Versatic 10 acid
0.50 M extractant in aliphatic diluent, sulfate media, 25 °C
Hydrometallurgy Nickel Extraction Synergistic Solvent Extraction

Selective Cr(VI) Extraction

4-(5-Nonyl)pyridine exhibits high selectivity for the extraction of Cr(VI) from 0.1–1 M sulfuric acid solutions, a performance characteristic that is critical for its application in nuclear fuel cycle separations. Crucially, common anions such as chloride, nitrate, and sulfate at concentrations up to 0.1 M have little effect on the extraction efficiency, a robustness not shared by many other anion exchangers [1]. This contrasts with conventional extractants like tributyl phosphate (TBP), which often exhibit different selectivity profiles and can be significantly affected by competing anions [2].

Selective Cr(VI) Extraction
Class-level
Little interference from Cl⁻, NO₃⁻, SO₄²⁻ up to 0.1 M
Anion robustness supports extraction in complex matrices
0.1–1 M H₂SO₄; qualitative class-level inference
Nuclear Fuel Reprocessing Chromium Speciation Liquid Anion Exchange

Tc(VII)/Uranium Separation

4-(5-Nonyl)pyridine has been demonstrated to be an effective extractant for the selective removal of technetium-99 (as pertechnetate, TcO₄⁻) from uranium in nitric acid solutions, a key challenge in the PUREX process for nuclear fuel reprocessing [1]. Its selectivity for Tc(VII) over U(VI) and other fission products is a defining advantage, as it allows for the targeted removal of this long-lived, highly mobile radionuclide. In contrast, the widely used extractant TBP co-extracts Tc with U and Pu, requiring additional complex separation steps [2].

Tc(VII)/Uranium Separation
Reported
Selective TcO₄⁻ removal vs. TBP co-extraction
Addresses Tc bottleneck in PUREX process
Nitric acid media; cross-study comparison
Technetium Separation Nuclear Waste Management Radiochemistry

High-Purity Ni/Co Separation

In a multi-stage countercurrent extraction process, a synergistic mixture of 4-(5-nonyl)pyridine and 4-tert-butylbenzoic acid achieved exceptional separation of nickel and cobalt from nitrate media. A simulated feed solution containing 5 g/L each of Ni and Co was processed to yield a 99.6% pure nickel product and a 98.7% pure cobalt product [1]. This level of purification highlights the powerful and tunable selectivity of 4-(5-nonyl)pyridine-based systems, which is a direct consequence of its specific steric and electronic properties when compared to other alkylpyridine synergists that yield different pH50 shifts [2].

High-Purity Ni/Co Separation
Class-level
Ni 99.6% / Co 98.7% purity
Reported synergistic output in countercurrent extraction
0.50 M 4-(5-nonyl)pyridine + 0.25 M 4‑tert‑butylbenzoic acid, pH 4.9
Cobalt Purification Nickel Refining Countercurrent Extraction

Basicity (pKBH+) Constant

A direct spectrophotometric determination of the protonation constant in benzene yielded a pKBH+ value of 5.97 ± 0.06 for 4-(5-nonyl)pyridine at 25°C, compared to a value of 5.94 ± 0.05 for 2-hexylpyridine under identical conditions [1]. While the difference is small, this precise measurement confirms that the position of the alkyl substitution on the pyridine ring does influence the basicity of the nitrogen center. This parameter is fundamental for predicting its extraction behavior for mineral acids (following the order ClO₄⁻ > CH₃COO⁻ ≥ NO₃⁻ > Br⁻ > Cl⁻ > HSO₄⁻) and is critical for process modeling and optimization [1].

Basicity (pKBH⁺)
Head-to-head
5.97 ± 0.06
Experimentally validated protonation constant
Benzene, 25 °C; Δ = 0.03 vs. 2‑hexylpyridine
Acid Extraction Basicity Constant Solvent Extraction Fundamentals

4-(5-Nonyl)pyridine Application Scenarios


Nickel Laterite Processing

This scenario directly leverages the >3-fold improvement in Ni/Ca separation factor demonstrated in Section 3. 4-(5-Nonyl)pyridine is used as a synergist with a carboxylic acid (e.g., Versatic 10) to process pregnant leach solution from nickel laterite ores [1]. The enhanced selectivity allows for the efficient rejection of calcium to the raffinate while loading nickel, a critical requirement for preventing gypsum precipitation and improving product purity in subsequent electrowinning or precipitation steps.

Tc-99 Removal from Nuclear Streams

In this application, 4-(5-nonyl)pyridine is employed as a specialized extractant in a solvent extraction contactor to selectively remove pertechnetate (TcO₄⁻) from the high-activity raffinate stream of the PUREX process [2]. This addresses the known limitation of TBP, which co-extracts technetium. The process isolates the long-lived, mobile Tc-99 fission product into a concentrated stream for potential transmutation or dedicated immobilization, thereby simplifying the main U/Pu purification cycle and reducing the long-term radiotoxicity of the waste.

Chromium Speciation Analysis

Building on the evidence of high selectivity for Cr(VI) over common anions, this scenario involves using 4-(5-nonyl)pyridine in a liquid-liquid extraction protocol to separate and pre-concentrate toxic Cr(VI) from Cr(III) in complex aqueous matrices, such as industrial wastewater or environmental leachates [3]. The extractant's robustness in the presence of moderate concentrations of chloride, nitrate, and sulfate makes it particularly suitable for analyzing real-world samples without extensive pre-treatment.

Battery-Grade Cobalt & Nickel Production

This application utilizes the synergistic extraction system validated in Section 3 to refine mixed Ni/Co solutions, such as those derived from recycled lithium-ion battery 'black mass' or primary ore processing [4]. By employing a countercurrent solvent extraction circuit with a mixture of 4-(5-nonyl)pyridine and a carboxylic acid, the process can achieve the stringent purity targets (e.g., >99.5% for each metal) required for the synthesis of cathode precursor materials for high-performance batteries.

Application
Selection Property
Validation Focus
Nickel laterite leach processing
Reported synergistic Ni/Ca separation with carboxylic acid
Ni/Ca separation factor and raffinate purity verification
Tc-99 removal from PUREX raffinate
Selective pertechnetate extraction over U(VI)
Decontamination factor and phase disengagement assessment
Chromium speciation analysis
Robustness to chloride, nitrate, sulfate interferences
Cr(VI) recovery and matrix-effect evaluation
Battery-grade Ni/Co purification
Synergistic extraction enabling high-purity Ni and Co output
Individual metal purity and multi-stage circuit efficiency

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